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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B1574288

Get Quote

Executive Summary & Mechanism of Action
SR9011 Hydrochloride is a potent, synthetic agonist of the nuclear receptors REV-ERBα

(NR1D1) and REV-ERBβ (NR1D2). Unlike standard chemotherapeutics that target DNA

replication directly, SR9011 exploits the circadian-metabolic axis. By enhancing the repressive

function of REV-ERBs, it disrupts the core clock machinery (BMAL1/CLOCK) and downstream

metabolic checkpoints critical for cancer cell survival and metabolic homeostasis.

Core Mechanism:

Ligand Binding: Binds to the Ligand Binding Domain (LBD) of REV-ERBα/β.[1]

Co-repressor Recruitment: Recruits NCoR (Nuclear Receptor Co-Repressor) and HDAC3

(Histone Deacetylase 3).

Transcriptional Repression: Suppresses expression of BMAL1 (Core clock), FASN (Fatty

acid synthesis), and CCNA2 (Cell cycle progression).
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Caption: SR9011 recruits NCoR/HDAC3 to REV-ERB receptors, repressing critical survival and

metabolic genes.

Comparative Analysis by Cell Lineage
SR9011 exhibits context-dependent efficacy. The following analysis cross-validates findings

across three distinct cellular categories: Oncological, Metabolic, and Immunological.

A. Oncological Models (Cancer Cell Lines)
SR9011 demonstrates "specific lethality" to malignant cells while sparing normal fibroblasts

(e.g., BJ cells, MCF10A).
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Cell Line Tissue Origin
Key
Phenotype
Observed

Molecular
Target
Validated

Effective
Conc.

MDA-MB-231
Breast (Triple

Neg)

G0/G1 Cell Cycle

Arrest

CCNA2 (Cyclin

A)
10 - 20 µM

MCF-7 Breast (ER+)

Apoptosis

(Caspase-3

cleavage)

BMAL1, FASN 10 - 20 µM

U87-MG Glioblastoma

Inhibition of self-

renewal/stemnes

s

NR1D1,

Autophagy flux
5 - 20 µM

A375 Melanoma
Impaired

proliferation

Oncogenic

drivers (BRAF)
10 - 20 µM

Jurkat T-Cell Leukemia Reduced viability
Metabolic

collapse
~10 µM

Key Insight: In breast cancer models, SR9011 efficacy is independent of ER/HER2 status,

suggesting its utility in resistant phenotypes (e.g., TNBC). In Glioblastoma, it shows synergy

with Temozolomide (TMZ).

B. Metabolic Models (Liver & Muscle)
In metabolic tissues, SR9011 acts as an "exercise mimetic" and metabolic regulator.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Tissue Origin
Key Phenotype
Observed

Molecular Target
Validated

HepG2 Liver (Hepatocyte)

Reduced lipogenesis

& cholesterol

synthesis

SREBP-1c, FASN,

SCD1

C2C12 Skeletal Muscle

Increased

mitochondrial content

& FA oxidation

PGC-1α, UCP3

3T3-L1 Adipocyte

Inhibition of

differentiation

(Adipogenesis)

PPARγ crosstalk

Key Insight: In HepG2 cells, SR9011 suppresses BMAL1 mRNA in a dose-dependent manner,

serving as a robust positive control for circadian assay validation.

C. Immunological Models
Cell Line Type Key Phenotype Observed

Primary Microglia Brain Immune
Attenuation of TNFα-induced

cytokines; IL-10 stimulation

BMDM Macrophage
Suppression of NLRP3

inflammasome assembly

Performance Comparison: SR9011 vs. Alternatives
While SR9011 and SR9009 are often used interchangeably, distinct physicochemical properties

dictate their optimal use cases.
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Feature SR9011 HCl SR9009 GSK4112

Receptor Affinity High (REV-ERBα/β) High (REV-ERBα/β)
Moderate (REV-ERBα

only)

Solubility Enhanced (Salt form) Moderate (Free base) Poor

In Vivo Half-life Moderate
Short (Rapid

metabolism)
Very Short

Bioavailability
Improved systemic

exposure
Low oral bioavailability Negligible

Primary Use
In vivo & Long-term

culture
Acute in vitro assays Historical reference

Why Choose SR9011 HCl? The hydrochloride salt form significantly improves aqueous

solubility and stability in culture media compared to the free base SR9009. This ensures more

consistent intracellular concentrations during 24-72h proliferation assays.

Validated Experimental Protocols
Protocol A: Differential Viability Assay (Cancer vs.
Normal)
Objective: To validate the specific cytotoxicity of SR9011 in cancer cells (e.g., MDA-MB-231)

vs. normal controls (e.g., MCF10A).

Reagents:

SR9011 HCl (Stock: 10-50 mM in DMSO).

CCK-8 or MTT Reagent.

Control Vehicle: DMSO (Final concentration < 0.1%).[2]

Workflow:

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5085709/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synchronization (Optional): Serum starve for 12h to synchronize cell cycles (critical for

circadian studies).

Treatment:

Prepare serial dilutions of SR9011 HCl in media (Range: 0, 2.5, 5, 10, 20, 40 µM).

Apply to cells for 72 hours.

Readout: Add MTT/CCK-8 reagent. Incubate 2-4h. Measure Absorbance (OD450 or OD570).

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Validation of Circadian Gene Repression
(qPCR)
Objective: Confirm mechanism of action by measuring BMAL1 repression.

Workflow:

Treatment: Treat HepG2 or U87-MG cells with 10 µM SR9011 HCl for 12-24 hours.

Lysis: Harvest cells in TRIzol or RLT buffer.

cDNA Synthesis: Reverse transcribe 1 µg total RNA.

qPCR Targets:

Target:BMAL1 (ARNTL)

Target:REV-ERBα (NR1D1) (Auto-regulation check)

Reference:GAPDH or 18S rRNA

Expectation: SR9011 treatment should result in >50% downregulation of BMAL1 mRNA

compared to DMSO control.[2]

Experimental Workflow Diagram
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Caption: Standardized workflow for validating SR9011 efficacy in cellular models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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